Chiral Purity & Optical Rotation: Bis((R)-1-(1-Naphthyl)ethyl)amine HCl vs. (R)-1-(1-Naphthyl)ethylamine
The specific optical rotation of bis((R)-1-(1-naphthyl)ethyl)amine hydrochloride is [α]²³/ᴅ −185° (c = 2 in methanol) . In contrast, its monomeric counterpart, (R)-1-(1-naphthyl)ethylamine, exhibits a significantly smaller magnitude of rotation ([α]²⁰/ᴅ +60°, c = 2 in CH₃OH) . The larger absolute value and negative sign for the bis compound reflect the additive contribution of two naphthyl chromophores in a defined chiral environment, enabling unambiguous identity confirmation and purity assessment in quality control protocols.
| Evidence Dimension | Specific Optical Rotation ([α]ᴅ) |
|---|---|
| Target Compound Data | [α]²³/ᴅ −185° (c = 2, methanol) |
| Comparator Or Baseline | (R)-1-(1-Naphthyl)ethylamine: [α]²⁰/ᴅ +60° (c = 2, CH₃OH) |
| Quantified Difference | Δ ≈ 245° in magnitude, opposite sign |
| Conditions | Room temperature, methanol solution, c = 2 |
Why This Matters
This large, reproducible optical rotation provides a highly sensitive metric for verifying chiral integrity, which is essential for applications where trace enantiomeric impurities would compromise stereochemical outcomes.
